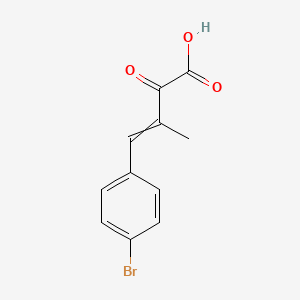![molecular formula C22H30O2 B12615714 2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol CAS No. 910614-80-1](/img/structure/B12615714.png)
2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is a biphenyl derivative characterized by the presence of two tert-butyl groups and two methyl groups on the biphenyl scaffold. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Di-tert-butyl-5,5’-dimethylbiphenyl with appropriate reagents to introduce the hydroxyl groups at the 4,4’ positions. One common method involves the use of tert-butyl lithium and subsequent oxidation to achieve the desired diol .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding biphenyl alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Biphenyl alcohols
Substitution: Halogenated or nitrated biphenyl derivatives
Aplicaciones Científicas De Investigación
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol has several scientific research applications:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The molecular targets include various enzymes and proteins that participate in oxidative stress pathways. The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol
- 6,6’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl
Uniqueness
2,2’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity .
Propiedades
Número CAS |
910614-80-1 |
|---|---|
Fórmula molecular |
C22H30O2 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
5-tert-butyl-4-(2-tert-butyl-4-hydroxy-5-methylphenyl)-2-methylphenol |
InChI |
InChI=1S/C22H30O2/c1-13-9-15(17(11-19(13)23)21(3,4)5)16-10-14(2)20(24)12-18(16)22(6,7)8/h9-12,23-24H,1-8H3 |
Clave InChI |
UCIJIIYLYSXTST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)(C)C)C2=C(C=C(C(=C2)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


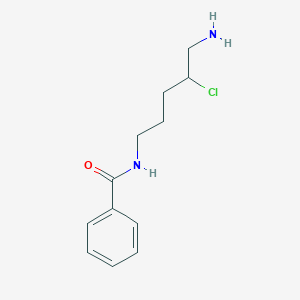
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
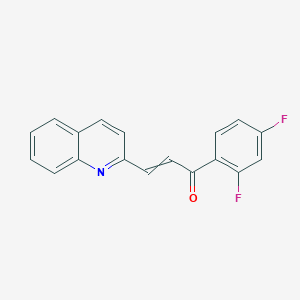
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
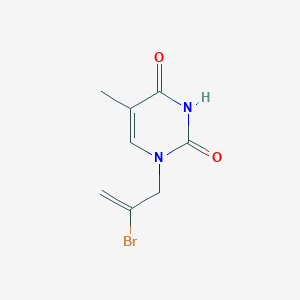
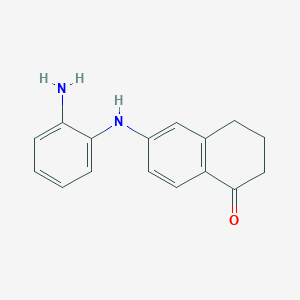
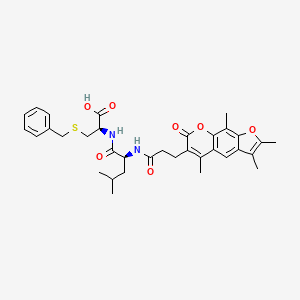

![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
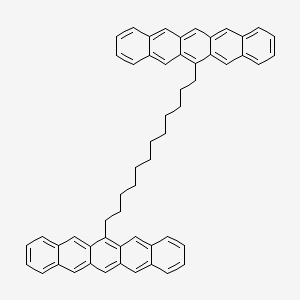
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
